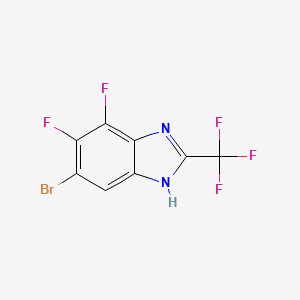![molecular formula C21H15NO2 B12842830 4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a benzyloxy group, a formyl group, and a carbonitrile group attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a Williamson ether synthesis, where a phenol reacts with benzyl bromide in the presence of a base.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the biphenyl compound reacts with DMF and POCl3.
Cyanation: The carbonitrile group can be introduced through a Sandmeyer reaction, where the corresponding diazonium salt reacts with copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: 4’-(Benzyloxy)-3’-carboxy[1,1’-biphenyl]-4-carbonitrile.
Reduction: 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-amine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carbonitrile is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrophobic interactions, while the formyl and carbonitrile groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyloxyphenylacetic acid: Similar structure but with an acetic acid group instead of a formyl and carbonitrile group.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a carbonitrile group.
Uniqueness
4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-4-carbonitrile is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C21H15NO2 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
4-(3-formyl-4-phenylmethoxyphenyl)benzonitrile |
InChI |
InChI=1S/C21H15NO2/c22-13-16-6-8-18(9-7-16)19-10-11-21(20(12-19)14-23)24-15-17-4-2-1-3-5-17/h1-12,14H,15H2 |
Clé InChI |
WZLZNMYAVRKIKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=C(C=C3)C#N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



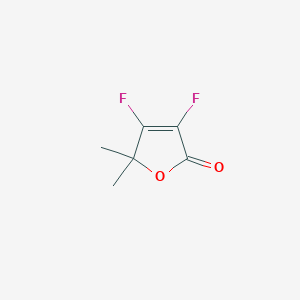
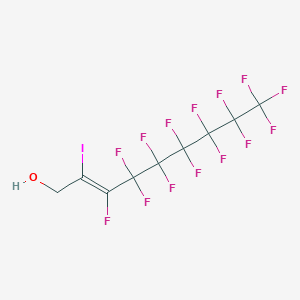
![Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12842774.png)
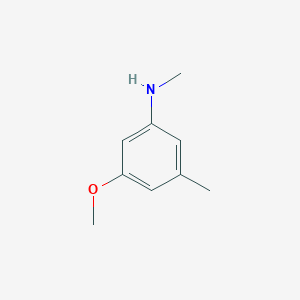
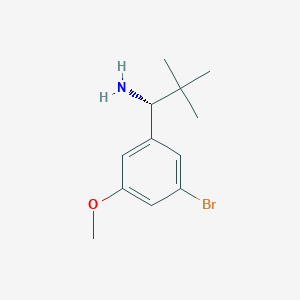
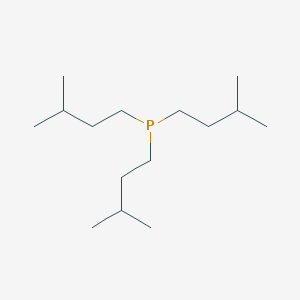
![1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B12842801.png)
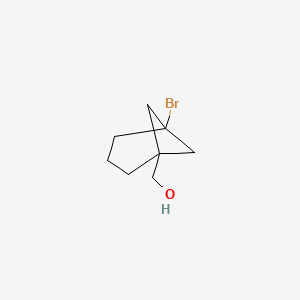

![2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)

![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)
